1,4-Diaminobenzene dihydroiodide
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Overview
Description
1,4-Diaminobenzene dihydroiodide, also known as 1,4-Phenylenediamine dihydriodide, is a chemical compound with the molecular formula C6H10I2N2. It is a derivative of 1,4-diaminobenzene, where two hydrogen atoms are replaced by iodine atoms. This compound is known for its crystalline structure, which can range in color from white to dark purple .
Preparation Methods
1,4-Diaminobenzene dihydroiodide can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobenzene with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydroiodide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,4-Diaminobenzene dihydroiodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: It can be reduced to form 1,4-diaminobenzene, which is a precursor for many other chemical compounds.
Substitution: The iodine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Diaminobenzene dihydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pigments.
Biology: This compound is used in biochemical assays and as a staining agent in microscopy.
Industry: This compound is used in the production of polymers, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4-diaminobenzene dihydroiodide involves its interaction with molecular targets and pathways. In biological systems, it can act as an electron donor or acceptor, participating in redox reactions. This property makes it useful in various biochemical processes, including enzymatic reactions and cellular signaling pathways .
Comparison with Similar Compounds
1,4-Diaminobenzene dihydroiodide can be compared with other similar compounds, such as:
1,2-Diaminobenzene:
1,3-Diaminobenzene:
1,4-Diaminobenzene: The parent compound of this compound, with two amino groups attached to opposite carbon atoms.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
benzene-1,4-diamine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.HI/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIUIIDNNUKRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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